N,N-bis(2-hydroxyethyl)acetamide
Description
Contextualization within Amide Chemistry and Polyol Derivatives
N,N-bis(2-hydroxyethyl)acetamide is a tertiary amide, a class of compounds characterized by a carbonyl group bonded to a nitrogen atom that is further bonded to three other carbon atoms. A significant characteristic of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. st-andrews.ac.uk This phenomenon, observable through techniques like variable temperature NMR spectroscopy, leads to non-equivalent environments for the two hydroxyethyl (B10761427) groups in this compound. st-andrews.ac.uk Studies have determined the free energy barrier to this rotation to be approximately 75.6 ± 0.2 kJ mol–1. st-andrews.ac.uk
The presence of two hydroxyl (-OH) groups categorizes this compound as a diol, a type of polyol. This dual functionality of being both an amide and a diol allows it to participate in a wide range of chemical reactions. The hydroxyl groups can undergo reactions typical of alcohols, such as oxidation and substitution, while the amide group provides its own set of reactive possibilities. The hydrophilic nature imparted by the hydroxyl groups makes the compound polar and enhances its solubility, allowing it to form hydrogen bonds which are crucial in its chemical interactions. ontosight.ai
Scope and Significance in Contemporary Chemical Science
The unique structural features of this compound lend it significance in several areas of modern chemical science. It serves as a valuable intermediate and building block in organic synthesis. ontosight.ai For instance, it has been used in the synthesis of more complex molecules, such as 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628), a derivative of eugenol (B1671780). usu.ac.idresearchgate.net
Its applications extend to materials science, where it has been identified as a component in the formulation of radiation-curable polymers and surfactants. st-andrews.ac.uk In the field of biotechnology and biochemistry, its ability to act as a stabilizing agent for proteins and enzymes is under investigation. The compound's potential use in cosmetic formulations is also noted, likely due to its moisturizing and solubilizing properties stemming from its hydrophilic character. ontosight.ai Furthermore, research has explored its role in pharmaceutical chemistry as a potential component in drug formulations. ontosight.ai
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 7435-67-8 |
| Physical Form | Oil |
| Melting Point | 146-147 °C |
| XLogP3 | -1.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Source: nih.govsigmaaldrich.com
Table 2: Spectroscopic and Rotational Barrier Data
| Parameter | Value/Description |
| ¹H NMR | Shows non-equivalence of the two hydroxyethyl groups at room temperature due to restricted amide bond rotation. st-andrews.ac.uk |
| ¹³C NMR | Exhibits separate signals for the carbons of the two hydroxyethyl groups at room temperature. st-andrews.ac.uk |
| Free Energy Barrier to Rotation (ΔG‡) | 75.6 ± 0.2 kJ mol–1 (in CD3SOCD3) st-andrews.ac.uk |
| IR Spectroscopy | Interest in its low carbonyl IR frequency has prompted studies into its rotational barrier. cdnsciencepub.comresearchgate.net |
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(10)7(2-4-8)3-5-9/h8-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWCWIUAZSBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7435-67-8 | |
| Record name | N,N-bis(2-hydroxyethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N,n Bis 2 Hydroxyethyl Acetamide and Its Derivatives
Direct Amidification Pathways
Direct amidification represents a fundamental approach to the synthesis of N,N-bis(2-hydroxyethyl)acetamide, involving the formation of an amide bond from readily available precursors.
Acylation of Diethanolamine (B148213) with Carboxylic Acid Precursors
A primary method for synthesizing this compound involves the direct acylation of diethanolamine with carboxylic acid precursors, such as acetic acid or its derivatives like acyl chlorides. For instance, the reaction of diethanolamine with palmitoyl (B13399708) chloride, an acyl chloride, in a solution of anhydrous ethyl ether and methanol (B129727) at 0°C, followed by stirring at room temperature, yields N,N-bis(2-hydroxyethyl)-palmitamide with a reaction yield of approximately 90%. google.com Similarly, reacting lauroyl chloride with diethanolamine under the same conditions produces the corresponding amide. google.com Another example involves the reaction of linoleic acid with isobutylchloroformate and triethylamine (B128534) in anhydrous tetrahydrofuran (B95107) at -10°C to form N,N-bis(2-hydroxyethyl)-linoleoylamide. googleapis.com
The reaction of diethanolamine with acrylic or methacrylic acid chlorides in solvents like acetonitrile (B52724) or tetrahydrofuran at low temperatures is another pathway to produce related amide compounds. researchgate.net However, the presence of multiple reactive sites in diethanolamine (two hydroxyl groups and one secondary amine) can lead to side reactions like O-acylation, necessitating careful control of reaction conditions to ensure selectivity towards N-acylation. researchgate.net The direct thermal amidation of stearic acid with an equimolar amount of ethanolamine (B43304) at 180°C without a solvent can achieve a 90% conversion within one hour. researchgate.net
Aminolysis Reactions with Ester Substrates
Aminolysis, the reaction of an amine with an ester, provides an alternative route to this compound and its derivatives. This method is particularly useful when employing fatty acid methyl esters (FAMEs) derived from triglycerides. mdpi.com The reaction of ethyl bromoacetate (B1195939) with nucleobases followed by refluxing with diethanolamine in ethanol (B145695) yields various N,N-bis-(2-hydroxyethyl)-2-(nucleobase-yl)acetamides in nearly quantitative yields. rsc.org
In a specific example, the synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628) is achieved through the amidase of methyl eugenol (B1671780) acetate (B1210297) with diethanolamine. usu.ac.idresearchgate.net This reaction, conducted in methanol with a sodium methoxide (B1231860) catalyst under reflux conditions, yields the desired product after purification. usu.ac.idresearchgate.net The initial esterification of eugenyl acetate with methanol produces methyl eugenol acetate, which then undergoes amidation. usu.ac.idresearchgate.net
Transamidation involves the exchange of an amine group from an existing amide with another amine, offering a pathway to synthesize new amides. While specific examples for this compound are not extensively detailed in the provided context, the general principles of transamidation are relevant. These reactions can be mediated by various catalysts, including metal complexes and even metal-free systems, and are crucial in certain synthetic strategies. nih.govresearchgate.net The process allows for the one-pot conversion of one amide to another and is significant in the total synthesis of some natural products. nih.gov
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern synthetic chemistry, offering pathways to amidation reactions that are more efficient, selective, and environmentally benign compared to traditional methods.
Heterogeneous Catalysis for Amidation Reactions
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, making the process more economical and sustainable. rasayanjournal.co.in Various metal oxides have been explored for their catalytic activity in amidation reactions. rasayanjournal.co.in For instance, the direct aminolysis of triglycerides with diethanolamine can be effectively catalyzed by heterogeneous systems. researchgate.net
The catalytic activity of metal oxides can be significantly enhanced by doping them with other metals. mdpi.com This approach has been successfully applied to the synthesis of fatty acid diethanolamides (FADs) from triglycerides and diethanolamine.
A study investigating various transition metal-doped calcium oxide (CaO) nanocatalysts found that zinc-doped CaO (Zn/CaO) was the most effective for the amidation of jatropha oil with diethanolamine. mdpi.com This catalyst achieved complete conversion of the triglyceride to the corresponding FAD in just 30 minutes at 90°C. mdpi.com The Zn/CaO nanoparticles were also found to be recyclable for up to six reaction cycles. mdpi.com Other transition metals doped onto CaO, such as manganese, iron, cobalt, nickel, copper, and cadmium, also showed catalytic activity, though to a lesser extent than zinc. mdpi.com
Similarly, copper-doped CaO (Cu@CaO) nanocrystallites have been shown to be efficient heterogeneous catalysts for the amidation of vegetable oil with diethanolamine. Complete conversion was achieved in 2 hours at 110°C using this catalyst. The catalytic efficiency was found to be dependent on the copper loading and the calcination temperature of the catalyst. Lithium-doped CaO has also been utilized for the amidation of pongamia and jatropha oils, achieving 98% conversion in 45-60 minutes at 90°C. researchgate.net
The table below summarizes the performance of different metal-doped oxide catalysts in the amidation of triglycerides with diethanolamine.
| Catalyst | Triglyceride Source | Diethanolamine:Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Time | Conversion (%) | Reference |
| Zn/CaO | Jatropha Oil | 5:1 (m/m) | 4 | 90 | 0.5 h | 99 | mdpi.com |
| Cu/CaO | Vegetable Oil | 12:1 | 5 | 110 | 2 h | 99 | |
| Li/CaO | Pongamia Oil | 6:1 | 5 | 90 | 0.75 h | 98 ± 2 | researchgate.net |
| Li/CaO | Jatropha Oil | 6:1 | 5 | 90 | 1 h | 98 ± 2 | researchgate.net |
| 3.5-CaO@KC-400 | Waste Cooking Oil | 6:1 | 5 | 110 | 0.5 h | - | researchgate.net |
Derivatization Strategies and Functionalization
The presence of two hydroxyl groups and a modifiable acyl group makes this compound a versatile scaffold for chemical derivatization. These modifications can be targeted to alter the molecule's physical and chemical properties for various applications.
The hydroxyl groups of this compound are primary sites for functionalization, with esterification being a common strategy. This modification can be used to introduce a wide range of functional groups, thereby tuning the molecule's properties such as solubility and reactivity.
A well-established method for esterification that is applicable to hydroxyl-containing compounds like this compound involves the use of a carboxylic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. jocpr.com This reaction proceeds under mild conditions and generally provides good yields.
Table 2: Representative Esterification Reaction
| Reactants | Reagents | Product |
|---|
The mechanism of this DCC/DMAP mediated esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species. This species is subsequently attacked by the hydroxyl group of this compound, leading to the formation of the ester and the release of DMAP. The by-product, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. jocpr.com
The acyl group of this compound can be readily diversified, leading to a broad family of N,N-bis(2-hydroxyethyl)amides with varying properties. This is typically achieved by starting with diethanolamine and reacting it with different acylating agents.
One prominent example is the synthesis of N,N-bis(2-hydroxyethyl) fatty amides from triglycerides. In this case, the acyl group is derived from the fatty acid profile of the oil used. For instance, using different feedstocks such as jatropha oil or cottonseed oil results in N,N-bis(2-hydroxyethyl)amides with different long-chain alkyl groups. mdpi.com
Another approach involves the reaction of diethanolamine with an acyl chloride. For example, the reaction of N-benzylethanolamine with chloroacetyl chloride in the presence of sodium hydroxide (B78521) yields N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. chemicalbook.com A similar reaction with diethanolamine would produce N,N-bis(2-hydroxyethyl)chloroacetamide, demonstrating the introduction of a chloroacetyl group.
The synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide from eugenol showcases a more complex acyl group derived from a natural product. researchgate.net This multi-step synthesis involves the initial modification of eugenol, followed by amidation with diethanolamine. researchgate.net
Table 3: Examples of N,N-bis(2-hydroxyethyl)amides with Diversified Acyl Moieties
| Acyl Group | Starting Materials | Resulting Amide |
|---|---|---|
| Fatty acyl | Triglyceride (e.g., Jatropha oil), Diethanolamine | N,N-bis(2-hydroxyethyl) fatty amide |
| Chloroacetyl | Chloroacetyl chloride, Diethanolamine | N,N-bis(2-hydroxyethyl)chloroacetamide |
Chemical Reactivity and Transformation Mechanisms
Hydrolytic Stability and Pathways
The amide bond in N,N-bis(2-hydroxyethyl)acetamide is susceptible to hydrolysis under both acidic and basic conditions, which is a characteristic reaction of amides. While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in the reviewed literature, the general mechanism for amide hydrolysis is well-established. The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to the cleavage of the amide C-N bond.
Under these conditions, the molecule breaks down into acetic acid and diethanolamine (B148213). This pathway is analogous to the hydrolysis of similar compounds, such as N,N-bis(2-hydroxyethyl)benzamide, which yields benzoic acid and diethanolamine. evitachem.com Studies on other molecules containing acetal (B89532) groups have also highlighted hydrolysis as a primary decomposition pathway. nih.gov For this compound, the expected hydrolysis products are shown below.
Expected Hydrolysis Reaction:
Reactant: this compound
Products: Acetic Acid + Diethanolamine
Conditions: Acidic or basic catalysis
Acylation and Other Substitution Reactions
The two primary hydroxyl (-OH) groups on the ethyl chains are active sites for substitution reactions, particularly acylation. These reactions allow for the modification of the molecule and the synthesis of various derivatives.
Acylation can be achieved using standard acylating agents such as acyl chlorides or acid anhydrides. evitachem.com For example, reacting this compound with an acyl chloride would lead to the formation of ester linkages at the hydroxyl positions. The synthesis of N-[4-[N',N'-Bis(2-acetyloxy)ethyl]amino]phenyl]acetamide from a related aniline (B41778) derivative involves the use of acetic anhydride (B1165640) to acylate the hydroxyl groups. open.ac.uk
Conversely, the synthesis of this compound itself is often achieved through the acylation of diethanolamine with an acetylating agent. semanticscholar.org Studies have explored selective acylation using specific catalysts. For instance, ZSM-35, a medium pore zeolite, has been shown to be a highly chemoselective catalyst for the acylation of amines in the presence of alcohols at lower temperatures. researchgate.net The hydroxyl groups can also react with alkyl halides to form ether derivatives.
A summary of common substitution reactions is provided in the table below.
| Reaction Type | Reagent Class | Product Type |
| Acylation | Acyl Chlorides, Acid Anhydrides | Esters |
| Alkylation | Alkyl Halides | Ethers |
Oxidation and Reduction Chemistry
The functional groups of this compound allow for both oxidation and reduction reactions.
Oxidation: The primary alcohol functionalities of the hydroxyethyl (B10761427) groups can be oxidized. Depending on the oxidizing agent and reaction conditions, this can yield either aldehydes or, with stronger agents, carboxylic acids. evitachem.com Common oxidizing agents used for such transformations include potassium permanganate (B83412) and hydrogen peroxide. Oxidation of one or both hydroxyethyl groups would lead to the formation of glycolic acid derivatives. The oxidative degradation of related alkanolamines has been studied, indicating that these pathways are relevant in various chemical environments. researchgate.net
Reduction: The amide group is susceptible to reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can reduce the amide carbonyl to a methylene (B1212753) group, converting the acetamide (B32628) into the corresponding amine. evitachem.com This transformation would yield N,N-bis(2-hydroxyethyl)ethylamine.
| Transformation | Functional Group | Reagent Examples | Product Functional Group |
| Oxidation | Primary Alcohol (-CH₂OH) | KMnO₄, H₂O₂ | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |
| Reduction | Amide (-C(O)N<) | LiAlH₄, NaBH₄ | Amine (-CH₂N<) |
Mechanistic Investigations of Amide Rotational Barriers
A significant aspect of the chemical physics of this compound is the restricted rotation around the carbon-nitrogen (C-N) bond of the amide group. This phenomenon, arising from the partial double bond character of the amide linkage, has been the subject of detailed mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. st-andrews.ac.uk
Due to this restricted rotation, the two hydroxyethyl groups are non-equivalent at room temperature, leading to more complex NMR spectra than would be expected from a molecule with free rotation. researchgate.netst-andrews.ac.uk
Variable temperature NMR studies have been instrumental in quantifying the energy barrier to this rotation. By observing the coalescence of NMR signals as the temperature is increased, researchers can calculate the free energy of activation (ΔG‡) for the rotational process.
A study using variable temperature ¹H and ¹³C NMR in a deuterated dimethyl sulfoxide (B87167) (CD₃SOCD₃) solvent determined the free energy barrier to rotation to be 75.6 ± 0.2 kJ mol⁻¹. researchgate.netst-andrews.ac.uk This value is within the typical range for tertiary amides. st-andrews.ac.uk The dynamic process involves the interconversion between two degenerate, or energetically equal, conformations. st-andrews.ac.uk
| Parameter | Value | Method | Solvent | Reference |
|---|---|---|---|---|
| Free Energy of Activation (ΔG‡) | 75.6 ± 0.2 kJ mol⁻¹ | Variable Temperature ¹H and ¹³C NMR | CD₃SOCD₃ | st-andrews.ac.uk |
| Free Energy of Activation (ΔG‡) | ~71.0 kJ mol⁻¹ | NMR Spectroscopy | Not Specified | st-andrews.ac.uk |
| Free Energy of Activation (ΔG‡) | ~71.4 kJ mol⁻¹ | NMR Spectroscopy | Not Specified | st-andrews.ac.uk |
Data for N,N-diethylacetamide and N,N-dipropylacetamide are included for comparison. st-andrews.ac.uk
The presence of two hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, where a hydrogen atom on one hydroxyl group interacts with the oxygen atom of the other hydroxyl group or the amide carbonyl oxygen. Such interactions can influence the conformational preferences and the energy landscape of the molecule.
In a study comparing this compound with four other related amides with varying hydrogen-bonding capabilities, no clear trend was found linking the rotational barriers directly to the potential for hydrogen bonding. cdnsciencepub.comcdnsciencepub.com The rotational barrier for this compound also showed no significant dependence on concentration, suggesting that intermolecular hydrogen bonding does not play a dominant role in altering the rotational dynamics in the studied concentration range. cdnsciencepub.com
However, in related structures like N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, intramolecular O-H···O hydrogen bonds have been shown to form a stable eight-membered ring structure, which dictates the conformation of the bis(2-hydroxyethyl) segment. nih.gov While not definitively established as the primary factor for the rotational barrier in this compound itself, the potential for such intramolecular interactions remains a key feature of its molecular structure and dynamics. cdnsciencepub.comresearchgate.net
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N,N-bis(2-hydroxyethyl)acetamide. Both ¹H and ¹³C NMR provide critical data for confirming the compound's molecular framework. Due to restricted rotation around the amide bond, the two hydroxyethyl (B10761427) groups can become non-equivalent, leading to more complex spectra than might be initially anticipated. st-andrews.ac.ukst-andrews.ac.uk This phenomenon of restricted rotation is a key feature of the NMR characterization of this molecule. st-andrews.ac.uknih.gov
In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound shows distinct signals for the different proton environments. cdnsciencepub.com The methyl protons (CH₃) typically appear as a singlet around δ 2.16 ppm. cdnsciencepub.comrsc.org The methylene (B1212753) protons of the hydroxyethyl groups (CH₂N and CH₂O) present as complex multiplets or separate triplets, reflecting their non-equivalence. st-andrews.ac.ukcdnsciencepub.comrsc.org For instance, some studies report two triplets for CH₂O and two for CH₂N, though there have been conflicting data in the literature. st-andrews.ac.uk A study in CDCl₃ at 300 MHz showed two non-equivalent triplets for both CH₂N and CH₂O in the range of δ 3.4–3.8 ppm. st-andrews.ac.uk
The ¹³C NMR spectrum in CDCl₃ further supports the structure, with signals corresponding to the methyl carbon, the two methylene carbons of the hydroxyethyl groups, and the carbonyl carbon. cdnsciencepub.comrsc.org Typical chemical shifts are observed around δ 22.29 ppm for the methyl carbon, δ 50.62 and 53.39 ppm for the two non-equivalent CH₂N carbons, δ 60.77 and 61.41 ppm for the two non-equivalent CH₂O carbons, and δ 173.31 ppm for the carbonyl carbon. cdnsciencepub.com
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| CH₃ | 2.16 | Singlet |
| CH₂N | 3.61-3.62 | Triplet |
| CH₂N' | 3.61-3.62 | Triplet |
| CH₂O | 4.21 | Triplet |
| CH₂O' | 4.23 | Triplet |
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) in CDCl₃ |
| CH₃ | 22.29 |
| CH₂N | 50.62 |
| CH₂N' | 53.39 |
| CH₂O | 60.77 |
| CH₂O' | 61.41 |
| C=O | 173.31 |
Dynamic NMR for Kinetic Studies
The restricted rotation about the amide (C-N) bond in this compound gives rise to dynamic effects observable by NMR. st-andrews.ac.uk Variable temperature (VT) NMR studies are employed to investigate the kinetics of this rotational barrier. st-andrews.ac.ukresearchgate.net As the temperature is increased, the rate of rotation around the amide bond increases, leading to the coalescence of the signals from the non-equivalent hydroxyethyl groups. st-andrews.ac.uk
A variable temperature study conducted in deuterated dimethyl sulfoxide (B87167) (CD₃SOCD₃) allowed for the estimation of the free energy barrier (ΔG‡) to rotation. st-andrews.ac.uk By analyzing the coalescence of the signals in both ¹H and ¹³C NMR spectra, the free energy barrier was determined to be approximately 75.6 ± 0.2 kJ mol⁻¹. st-andrews.ac.uk This value was found to be consistent across calculations from the CH₂O and CH₂N signals in both proton and carbon spectra. st-andrews.ac.uk These findings are comparable to the rotational barriers observed in similar amide systems. st-andrews.ac.uk
Elucidation of Molecular Conformations
The non-equivalence of the two hydroxyethyl groups at room temperature, as observed in the NMR spectra, is a direct consequence of the molecule's conformation due to the planar nature of the amide bond and the restricted rotation. st-andrews.ac.ukresearchgate.net The molecule exists as two degenerate conformations that interconvert through rotation about the amide bond. st-andrews.ac.uk The NMR data, particularly the observation of separate signals for the two hydroxyethyl groups, confirms this conformational behavior. st-andrews.ac.uk
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the O-H, C-H, C=O (carbonyl), and C-O bonds. cdnsciencepub.com
A broad and strong absorption band is typically observed in the region of 3300–3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, often broadened due to hydrogen bonding. cdnsciencepub.com The C-H stretching vibrations of the methyl and methylene groups appear in the region of 2850-3000 cm⁻¹. cdnsciencepub.com A strong absorption band corresponding to the C=O stretching of the amide group is a key feature of the spectrum. cdnsciencepub.com The C-O stretching vibrations of the primary alcohol groups are also present. cdnsciencepub.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| O-H | Stretching | 3300–3500 | Broad, Strong |
| C-H | Stretching | 2850-3000 | Medium to Strong |
| C=O (Amide I) | Stretching | 1600-1650 | Strong |
| C-O | Stretching | 1000-1100 | Medium |
Carbonyl Vibrational Frequencies and Environmental Effects
The position of the carbonyl (C=O) stretching frequency in the IR spectrum of this compound can be influenced by its environment, such as the solvent used for analysis. cdnsciencepub.com In the neat (undiluted) liquid state, the carbonyl frequency is observed around 1606 cm⁻¹. cdnsciencepub.com However, when dissolved in a solvent like acetonitrile (B52724), this frequency can shift. For instance, in acetonitrile, the carbonyl frequency of this compound is observed at 1639 cm⁻¹. cdnsciencepub.com This shift can be attributed to the differences in intermolecular interactions, such as hydrogen bonding, between the neat liquid and the solution state. cdnsciencepub.com Studies on related amides have shown that despite varying hydrogen-bonding capabilities, the carbonyl frequencies in acetonitrile are generally within the normal range for amides. cdnsciencepub.com
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a vital technique for confirming the molecular weight and providing information about the fragmentation pattern of this compound, which aids in its structural confirmation. nih.gov The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 147.17 g/mol . nih.gov
The fragmentation pattern in mass spectrometry provides further structural insights. Common fragmentation pathways for amides and alcohols can be expected. For a related compound, N,N-Bis(2-hydroxyethyl)formamide, dominant fragmentation pathways include the loss of a water molecule ([M – H₂O]⁺) and the loss of a hydroxyethyl group ([M – C₂H₅O]⁺). A similar fragmentation behavior would be anticipated for this compound, with the base peak likely corresponding to a stable fragment.
Other Spectroscopic and Chromatographic Methods (e.g., GC)
Gas chromatography (GC) is another analytical technique that can be utilized for the analysis of this compound, particularly for assessing its purity. nih.gov In some studies, GC coupled with a mass spectrometer (GC-MS) has been used for the identification of related compounds synthesized from transformations of natural products. nih.govresearchgate.net The retention time in a GC analysis is a characteristic property of the compound under specific chromatographic conditions and can be used for its identification and quantification. researchgate.net For instance, the purity of eugenol (B1671780), a precursor in some syntheses of this compound derivatives, was determined by gas chromatography. usu.ac.id
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in predicting molecular geometries and the distribution of electrons within a molecule.
DFT calculations are employed to determine the optimized three-dimensional structure of molecules like N,N-bis(2-hydroxyethyl)acetamide, predicting bond lengths, bond angles, and dihedral angles. These calculations also yield insights into the molecule's electronic properties by mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. tandfonline.com
Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are useful for predicting sites susceptible to electrophilic and nucleophilic attack. tandfonline.com Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, provides information about intramolecular and intermolecular charge transfer, which helps in understanding the stability of the molecule. tandfonline.com
DFT calculations are a key tool for mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. sci-hub.se For instance, in the study of related amine compounds, DFT has been used to model degradation pathways. One such study on the degradation of monoethanolamine (MEA) investigated the formation of N-(2-hydroxyethyl)-acetamide (HEA) through the reaction of MEA with formic acid, calculating an activation energy of 36.9 kcal mol⁻¹. sci-hub.se This type of analysis provides a mechanistic understanding of product formation. whiterose.ac.uk
Ab Initio and Semi-Empirical Methods (e.g., MP2)
Ab initio methods, such as Møller–Plesset perturbation theory (MP2), and various semi-empirical methods are also applied to study molecules like this compound. These methods provide an alternative to DFT for calculating molecular properties and are often used for comparison and validation.
A significant feature of amides is the restricted rotation around the carbon-nitrogen (C-N) amide bond, which possesses partial double bond character. This restriction leads to non-equivalence of the two hydroxyethyl (B10761427) groups at room temperature. st-andrews.ac.uk The energy barrier for this rotation can be quantified experimentally using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computationally using methods like DFT and MP2. st-andrews.ac.ukresearchgate.net
Studies on a series of related amides have shown that experimentally observed rotational barriers are typically in the range of 61 to 66 kJ/mol. researchgate.net For this compound specifically, the free energy barrier (ΔG‡) to rotation was determined to be 75.6 ± 0.2 kJ mol⁻¹ in a deuterated dimethyl sulfoxide (B87167) (CD3SOCD3) solution. st-andrews.ac.uk Computational studies using DFT and MP2 have produced rotational barrier values of a similar magnitude, although the trends predicted by these theoretical methods may differ slightly. researchgate.netresearchgate.net
| Compound | Method | Solvent | Free Energy Barrier (ΔG‡) (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| This compound | Variable Temperature NMR | CD3SOCD3 | 75.6 ± 0.2 | st-andrews.ac.uk |
| N,N-diethylacetamide | Variable Temperature NMR | Not Specified | 71.0 | st-andrews.ac.uk |
| N,N-dipropylacetamide | Variable Temperature NMR | Not Specified | 71.4 | st-andrews.ac.uk |
| Related Carbamate-Protected Amines | Dynamic NMR | Not Specified | 61 - 66 | researchgate.net |
| Related Carbamate-Protected Amines | DFT/MP2 Calculations | Not Specified | Similar order of magnitude to experimental | researchgate.net |
The two hydroxyl (-OH) groups in this compound allow for the formation of hydrogen bonds, which can be either intramolecular or intermolecular. These interactions can significantly influence the compound's physical properties and conformational preferences. Computational methods like ab initio calculations are used to analyze these hydrogen bonds, determining their strengths and geometries. researchgate.net Studies on related amides have investigated the role of these hydrogen bonding possibilities, though in some cases, no clear trends in their effect on properties like rotational barriers were observed. cdnsciencepub.comcdnsciencepub.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and interactions of a molecule within its environment, such as in a solvent.
For compounds like this compound, MD simulations could offer a more profound understanding of the rotational energy barriers by including the explicit effects of solvent molecules. researchgate.net While specific MD studies on this compound are not widely reported, research on analogous surfactant molecules like N,N-bis(2-hydroxyethyl)dodecanamide has utilized this technique to investigate the behavior of monolayers at air/water interfaces. acs.org Such studies reveal how the molecule influences the structure and mobility of surrounding water molecules, highlighting the importance of dynamic simulations in understanding intermolecular interactions. acs.org
Structure-Reactivity Correlations through Computational Models
Computational models are instrumental in establishing correlations between the molecular structure of this compound and its chemical reactivity. The molecule's functionality is dictated by its distinct structural components: the central acetamide (B32628) group and the two hydroxyethyl side chains. ontosight.ai
The presence of two hydroxyl (-OH) groups makes the molecule polar and hydrophilic. ontosight.ai These groups are capable of forming hydrogen bonds, a crucial factor in its interactions with other molecules and its potential use as a moisturizing or solubilizing agent. ontosight.ai Computationally, these groups are identified as sites for nucleophilic substitution reactions, where they can be converted into ethers or esters. They are also susceptible to oxidation, which would transform them into aldehydes or carboxylic acids.
The acetamide moiety also contributes significantly to the molecule's reactivity profile. The amide group itself can be reduced to form the corresponding amine. The restricted rotation around the amide bond, as detailed previously, affects the molecule's physical and chemical properties by influencing which parts of the molecule are sterically accessible for reactions. researchgate.net
Computational studies help predict how structural modifications would alter the molecule's reactivity. For instance, replacing the hydroxyethyl groups with other functional groups, such as cyanoethyl groups, would reduce polarity and increase reactivity towards nucleophiles. Similarly, replacing the acetamide group with a different chemical entity, like a naphthylamine group, would introduce aromaticity and rigidity, thereby changing its physical and chemical properties, such as UV absorption. These structure-reactivity correlations are vital for designing new molecules with specific desired characteristics for applications in chemical synthesis or materials science. ontosight.ai
Table 2: Structure-Reactivity Correlations for this compound
| Structural Feature | Predicted Reactivity / Property | Source |
|---|---|---|
| Two Hydroxyl (-OH) Groups | Forms hydrogen bonds; Participates in nucleophilic substitution and oxidation reactions. | ontosight.ai |
| Acetamide Moiety | Can be reduced to an amine; Site of restricted rotation influencing overall molecular shape and reactivity. | st-andrews.ac.uk |
| Overall Structure | Acts as a versatile intermediate for synthesizing more complex molecules. | ontosight.ai |
Applications in Advanced Materials and Chemical Engineering
Polymer Science and Cross-linking Agents
The bifunctional nature of N,N-bis(2-hydroxyethyl)acetamide, possessing both amide and hydroxyl functionalities, makes it a valuable component in polymer chemistry. It can act as a monomer, a chain extender, or a cross-linking agent, contributing to the final properties of the polymer network.
Incorporation into Poly(ester-amide) Resins for Enhanced Properties
This compound and its derivatives are utilized as modifiers in poly(ester-amide) (PEA) resins to improve the performance of surface coatings. evitachem.comwhiterose.ac.uk The incorporation of these molecules into the resin's backbone can significantly enhance the physical and chemical properties of the resulting polymer films. whiterose.ac.uk
For instance, research on modified PEA resins has shown that the introduction of a derivative, 4-amino-N,N-bis(2-hydroxyethyl) benzamide, leads to improved film performance, including better corrosion resistance and antimicrobial activity. whiterose.ac.uk The presence of the N,N-bis(2-hydroxyethyl)amide structure contributes to these enhanced properties. whiterose.ac.uk While this compound itself can be challenging to use in powder paint formulations due to its liquid state at application temperatures and tendency to cause sintering, its derivatives and use in combination with other cross-linkers are being explored to overcome these issues. epo.org
Table 1: Effects of Incorporating N,N-bis(2-hydroxyethyl)amide Derivatives into Poly(ester-amide) Resins
| Property | Enhancement Observed | Reference |
| Film Performance | Improved overall performance of the coating. | whiterose.ac.uk |
| Corrosion Resistance | Increased resistance to corrosion. | whiterose.ac.uk |
| Antimicrobial Activity | Enhanced antimicrobial properties of the coating. | whiterose.ac.uk |
| Adhesion | Improved adhesion of the resin to substrates. | evitachem.com |
| Flexibility | Increased flexibility of the polymer film. | evitachem.com |
Role as Monomers in Polymerization Processes
The two hydroxyl groups in this compound allow it to act as a diol monomer in step-growth polymerization reactions. This is particularly relevant in the synthesis of polyesters and poly(ester-amide)s. researchgate.netresearchgate.net In these processes, the hydroxyl groups react with dicarboxylic acids or their derivatives to form ester linkages, building up the polymer chain. researchgate.net
The presence of the amide group within the monomer unit introduces specific properties to the resulting polymer, such as increased hydrogen bonding capability, which can affect the material's thermal and mechanical properties. The use of such monomers is a key strategy in creating polymers with tailored characteristics. researchgate.net Free radical polymerization is another pathway where amide-containing monomers are used, although the direct use of this compound in this type of polymerization is less common compared to vinyl-amide monomers like N-vinylacetamide. google.comresearchgate.net
Application in Hydrogel Systems
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing large amounts of water. nih.govnih.gov The di-functional nature of this compound makes it a suitable candidate for use as a cross-linking agent in the formation of hydrogels. Its hydroxyl groups can react with appropriate functional groups on polymer chains to form the cross-links that create the hydrogel network. researchgate.net
Diethanolamine (B148213) derivatives, a category to which this compound belongs, are considered valuable synthetic building blocks for hydrogel cross-linkers. researchgate.net These cross-linkers enable the creation of materials with potential for biohybrid applications and orthogonal functionalization. researchgate.net The properties of the resulting hydrogel, such as swelling ratio and mechanical strength, can be tuned by the choice of cross-linker and its concentration. mdpi.com
Table 2: Potential Roles of this compound in Hydrogel Systems
| Role | Description | Potential Impact | Reference |
| Cross-linking Agent | Forms chemical bonds between polymer chains. | Creates a stable 3D network, influencing the hydrogel's mechanical properties and swelling behavior. | researchgate.net |
| Hydrophilic Component | The hydroxyl and amide groups increase the overall hydrophilicity of the hydrogel network. | Enhances the water absorption capacity of the hydrogel. | researchgate.net |
| Functional Monomer | Can be incorporated into the polymer backbone before cross-linking. | Introduces specific functionalities and hydrogen bonding sites, affecting the hydrogel's responsiveness to stimuli. | researchgate.net |
Solvent Applications in Chemical Processes
Beyond its role in polymer synthesis, this compound also finds applications as a specialized solvent in chemical reactions. Its polarity and hydrogen bonding capabilities can influence reaction pathways and media properties.
Facilitation of Specific Organic Transformations
The unique combination of functional groups in this compound—amide and hydroxyls—allows it to act as a polar, protic solvent. This can be advantageous for certain organic transformations. For example, its ability to form hydrogen bonds can stabilize transition states or solvate reactants and reagents, thereby influencing the reaction rate and selectivity.
While specific examples detailing its use as a primary solvent for a wide range of organic transformations are not extensively documented in mainstream literature, its structural analogues are known to participate in and influence various reactions. For instance, the hydroxyl groups can be involved in esterification or substitution reactions, and the amide moiety can undergo reduction or oxidation. The solvent's properties, such as its polarity and hydrogen-bonding capacity, are critical in these transformations. rsc.org
Impact on Reaction Media Properties
The addition of this compound to a reaction medium can significantly alter its properties. Its high polarity and capacity for hydrogen bonding can increase the solubility of polar reagents and catalysts. Studies on related amides have shown that the solvent environment can influence molecular properties such as rotational energy barriers. cdnsciencepub.com
Role in CO2 Capture and Degradation Studies of Amine Solvents
Aqueous amine solutions are a mature and widely deployed technology for post-combustion CO2 capture from industrial flue gases. hw.ac.ukus.es Amines such as monoethanolamine (MEA) are considered benchmark solvents due to their high CO2 absorption capacity and favorable kinetics. hw.ac.ukus.es However, a significant operational challenge is the chemical degradation of these amine solvents under the harsh conditions of the capture process, which involves high temperatures and the presence of oxygen and acidic gases. hw.ac.ukntnu.no This degradation leads to solvent loss, reduced capture efficiency, equipment corrosion, and the formation of a complex mixture of degradation products. hw.ac.uk Among these products, this compound has been identified in studies investigating the long-term stability of amine solvents.
Identification as Degradation Products in Amine-Based Systems
This compound, also referred to as N-acetyldiethanolamine, has been recognized as a degradation product in laboratory and pilot-plant studies of amine-based CO2 capture systems. researchgate.net It is typically found in solvents subjected to oxidative degradation conditions. researchgate.net Research has identified this compound in systems using monoethanolamine (MEA), which is the most extensively studied amine for this application. researchgate.nettrimeric.com
The formation of this compound is part of a broader profile of degradation compounds that includes aldehydes, carboxylic acids, and other amides. trimeric.comresearchgate.net Its presence is an indicator of specific degradation pathways occurring within the solvent system.
| Parent Amine | Degradation Type | Key Identified Amide Products | References |
|---|---|---|---|
| Monoethanolamine (MEA) | Oxidative | N-(2-hydroxyethyl)acetamide, N-(2-hydroxyethyl)formamide (HEF), N-(2-hydroxyethyl)-2-(2-hydroxyethylamino)acetamide (HEHEAA) | researchgate.netresearchgate.net |
| Monoethanolamine (MEA) | Thermal | N-(2-hydroxyethyl)-imidazolidin-2-one (HEIA), Oxazolidin-2-one (OZD) | researchgate.net |
| 2-Amino-2-methyl-1-propanol (AMP) | Oxidative | Amides resulting from reactions with primary degradation products | researchgate.net |
Mechanistic Pathways of Degradation in Industrial Contexts
The formation of this compound in industrial amine scrubbing processes is primarily linked to oxidative degradation, which occurs mainly in the absorber section where the flue gas containing oxygen is in direct contact with the amine solution. hw.ac.uk The degradation can also be influenced by thermal stress in the high-temperature stripper or regenerator unit. hw.ac.uk
This compound is considered a secondary degradation product. researchgate.net The proposed mechanistic pathway involves the initial oxidation of the parent amine (e.g., MEA) to form primary degradation products like aldehydes and carboxylic acids, such as acetic acid. researchgate.netresearchgate.net These carboxylic acids can then react with remaining parent amine molecules or other amine fragments to form amides. trimeric.comresearchgate.net Specifically, the reaction between acetic acid and diethanolamine (DEA), which can be present as a primary amine or formed as a degradation product itself, yields this compound. researchgate.net
The key steps in the proposed formation pathway are:
Oxidation of Parent Amine: Primary or secondary amines like MEA undergo oxidation to form aldehydes.
Formation of Carboxylic Acids: These aldehydes are further oxidized to form carboxylic acids (e.g., acetic acid, formic acid). hw.ac.uk
Amide Formation: The carboxylic acids react with diethanolamine present in the system to form this compound. trimeric.comresearchgate.net
Coordination Chemistry and Ligand Design
The molecular structure of this compound, featuring multiple heteroatoms with lone pairs of electrons, makes it an interesting candidate for applications in coordination chemistry. The presence of nitrogen and oxygen atoms allows it to act as a ligand, binding to metal ions to form coordination complexes.
Potential as Polydentate Ligands for Metal Complexes
This compound possesses three potential donor sites: the nitrogen atom of the amide group and the oxygen atoms of the two hydroxyethyl (B10761427) groups. This structure allows it to function as a polydentate ligand, specifically a potentially tridentate N,O,O-donor ligand. The hydroxyl and amide groups can coordinate with transition metals.
The chelate effect, where a polydentate ligand binds to a central metal ion at two or more points to form a ring structure, would lead to more stable metal complexes compared to those formed with monodentate ligands. The flexibility of the ethyl chains allows the donor groups to arrange around a metal center, accommodating the preferred geometry of the metal ion. Analogous compounds with N,O-donor atoms have been shown to form stable complexes with a variety of metals, acting as bidentate or tridentate ligands. nih.govresearchgate.net For instance, ligands with hydroxyethyl arms have been shown to coordinate to metals like Zn(II) and Cd(II) through both nitrogen and oxygen atoms. nih.gov
Design of Novel Coordination Compounds
The ability of this compound to act as a polydentate ligand opens possibilities for the design of novel coordination compounds. By reacting this ligand with various metal salts, new complexes with potentially interesting structural, magnetic, or catalytic properties could be synthesized. Transition metals such as copper(II), zinc(II), iron(II), and platinum(II) are known to form stable complexes with N,O-donor ligands. acs.org
Furthermore, the core structure of this compound can be chemically modified to create more complex and specialized ligands. For example, derivatives have been synthesized by reacting the parent compound with other molecules to introduce new functional groups, thereby tuning the electronic and steric properties of the resulting ligand. researchgate.net This approach allows for the rational design of ligands for specific applications, such as catalysis, materials science, or as models for biological systems.
| Property | Description | Potential Metal Ions | References |
|---|---|---|---|
| Donor Atoms | 1 Nitrogen (amide), 2 Oxygen (hydroxyl) | - | |
| Potential Denticity | Bidentate (N,O), Tridentate (N,O,O) | - | nih.gov |
| Possible Coordinated Metals | Forms complexes with transition metal ions. | Zn(II), Cu(II), Cd(II), Fe(II), Pt(II) | nih.govacs.org |
Supramolecular Chemistry and Self-Assembly
The structure of this compound contains functional groups capable of forming strong intermolecular hydrogen bonds. The two hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and amide carbonyl groups can act as hydrogen bond acceptors. This hydrogen bonding capability is a key feature that can drive molecular self-assembly processes. grafiati.com
While specific research focusing exclusively on the supramolecular chemistry and self-assembly of this compound is not extensively detailed in the searched literature, studies on related amides highlight the importance of hydrogen bonding in determining their solid-state structures and solution behavior. researchgate.net The interplay between hydrogen bond donors and acceptors can lead to the formation of well-ordered, one-, two-, or three-dimensional supramolecular architectures. Interest in the rotational barriers of amides with similar structures has been linked to their hydrogen-bonding possibilities and potential for self-assembly in solution. grafiati.comresearchgate.net The potential for this compound to form such assemblies in different solvents warrants further investigation.
Formation of Dimeric and Polymeric Supramolecular Entities
Through intermolecular hydrogen bonding, this compound molecules can self-assemble into larger supramolecular structures. researchgate.net Dimers are often formed through the interaction of inversion-related molecules. researchgate.net These dimeric units can then be further connected via additional hydrogen bonds, leading to the formation of extended one-dimensional chains or two-dimensional undulating layers. researchgate.net This ability to form well-defined supramolecular assemblies is a key area of research for creating novel materials with tailored properties.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes and Catalysts
While established methods for synthesizing N,N-bis(2-hydroxyethyl)acetamide exist, future research is focused on developing more efficient, sustainable, and versatile synthetic strategies. A key area of interest is the use of renewable starting materials. For instance, researchers have successfully synthesized a derivative, 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628), from eugenol (B1671780), a major component of clove oil. kemdikbud.go.idusu.ac.idkemdikbud.go.id This approach involves a three-step process of alkoxylation, esterification, and amidation, highlighting a pathway from a natural product to a functionalized acetamide. kemdikbud.go.idusu.ac.id
Further research could optimize such bio-based routes and explore other natural precursors. Additionally, the development of novel catalysts is crucial for improving reaction yields and conditions. For related amide syntheses, catalysts like zinc oxide have been employed, suggesting a potential avenue for investigation in this compound production. The exploration of enzymatic catalysis could also offer a greener alternative to traditional chemical methods, potentially leading to higher selectivity and milder reaction conditions. Future work will likely focus on creating scalable and cost-effective synthetic methods that minimize waste and energy consumption.
Exploration of Advanced Functional Materials
The unique molecular structure of this compound, featuring a polar acetamide group and two reactive hydroxyl groups, makes it an attractive building block for advanced functional materials. ontosight.ai Its hydrophilic nature and capacity for hydrogen bonding are key properties being exploited in materials science. ontosight.ai
Emerging applications include its use in:
Polymers and Coatings: It can be utilized in the manufacturing of various polymers, resins, and coatings, where its structure can influence properties like solubility and cross-linking density.
Hydrogels and Biohybrid Materials: The diethanolamine (B148213) backbone makes it a valuable synthetic precursor for hydrogel crosslinkers. researchgate.net These materials are of great interest in biomedical applications, such as drug delivery and tissue engineering, due to their high water content and biocompatibility.
Biotechnology: In biotechnological research, it can serve as a versatile building block for more complex molecules or as a reagent in specific biochemical assays. ontosight.ai Its ability to stabilize proteins and enzymes is also an area of potential application.
Future research will likely involve incorporating this compound into novel polymer architectures to create materials with tailored properties, such as stimuli-responsive gels, biodegradable plastics, and advanced coatings.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and designing new applications. The presence of multiple functional groups allows for a variety of chemical transformations. The mechanism of its action often involves interactions with molecular targets like enzymes and proteins, where the hydroxyethyl (B10761427) groups enhance solubility and reactivity. These groups facilitate hydrogen bonding, which can influence the structure and function of biological macromolecules.
A specific area of mechanistic study has been the restricted rotational mobility around the amide C-N bond. Researchers have investigated the rotational barriers of this compound and related compounds using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net These studies revealed that the energy barriers are influenced by the size of peripheral groups. researchgate.net Such fundamental investigations into its conformational dynamics are crucial for understanding how it interacts with other molecules and for predicting its behavior in different chemical environments. Future work will likely employ advanced spectroscopic techniques and kinetic studies to elucidate the pathways of its various reactions, including its role in polymerization and its interactions in biological systems.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research, and its application to this compound is expanding. Computational chemistry offers invaluable insights into molecular properties and reaction dynamics that can be challenging to probe experimentally.
For example, Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations have been used to estimate the rotational energy barriers of the amide bond in this compound, complementing experimental NMR data. researchgate.net While these methods provided results of a similar order of magnitude to experimental findings, the research suggested that more advanced techniques, such as ab initio molecular dynamics simulations in explicit solvent, would be required for more accurate theoretical predictions. researchgate.net
Furthermore, computational tools are being used to predict the potential applications and biological activities of acetamide derivatives. Molecular docking studies, for instance, have been used to understand how related acetamide compounds bind to the active sites of enzymes. mdpi.com Predictive models like the EPA's Toxicity Forecaster (ToxCast) utilize computational toxicology approaches to assess thousands of chemicals, which could be applied to further understand the profile of this compound. habitablefuture.org The future in this area involves a continuous feedback loop where computational predictions guide experimental work, and experimental results refine computational models, leading to a more rapid and efficient discovery process for new materials and applications based on this versatile compound.
Q & A
Basic: What are the standard synthetic routes for preparing N,N-bis(2-hydroxyethyl)acetamide?
Answer:
this compound is typically synthesized via amide bond formation between acetamide derivatives and diethanolamine. A common approach involves:
- Condensation reactions using activated acetamide precursors (e.g., acetyl chloride) with diethanolamine in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
- Nucleophilic substitution under controlled pH (e.g., alkaline conditions) to minimize side reactions.
- Microwave-assisted synthesis to enhance reaction efficiency and yield .
Key considerations:
- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography to remove unreacted diethanolamine.
- Monitor reaction progress with thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for amide bond confirmation (C=O stretch at ~1650 cm⁻¹).
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- 1H NMR spectroscopy : Identifies hydroxyethyl group protons (δ 3.4–3.6 ppm for –CH₂OH, δ 2.0 ppm for acetamide methyl group) and confirms hydrogen bonding interactions .
- LC-MS (ESI) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 162.1) and detects impurities (<1% by area normalization) .
- Elemental analysis : Ensures stoichiometric ratios (C: ~49%, H: ~8.7%, N: ~8.6%) .
Troubleshooting tip: Use deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent to resolve overlapping proton signals in NMR.
Advanced: How does pH influence the solubility of this compound in aqueous systems?
Answer:
Solubility is highly pH-dependent due to the hydroxyethyl groups and amide functionality:
- Acidic conditions (pH < 4) : Protonation of the amide nitrogen increases hydrophilicity, enhancing solubility (e.g., 720 g/L in 0.01M HCl at 22°C for analogous compounds) .
- Neutral to alkaline conditions (pH 7–10) : Reduced solubility due to hydrogen bonding between hydroxyethyl groups and water, forming semi-crystalline aggregates.
Methodological recommendation:
- Use dynamic light scattering (DLS) to monitor aggregation behavior.
- For biological assays, pre-dissolve in acidic buffers (pH 3–4) and adjust to target pH post-solubilization .
Advanced: How can researchers address batch-to-batch variability in synthesizing this compound derivatives?
Answer:
Variability often arises from:
- Incomplete amidation (e.g., residual diethanolamine).
- Moisture sensitivity during synthesis.
Strategies:
- Process optimization : Use statistical tools like Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, temperature).
- In-line FTIR monitoring : Track real-time conversion of reactants .
- Strict anhydrous conditions : Employ molecular sieves or inert gas purging to minimize hydrolysis.
Validation: Compare yields and purity across batches using high-performance liquid chromatography (HPLC) with UV detection at 210 nm .
Advanced: What structural modifications enhance the bioactivity of this compound analogs?
Answer:
- Fluorination : Introducing trifluoromethyl (–CF₃) groups (e.g., at aromatic positions) improves metabolic stability and membrane permeability, as seen in fluorinated bisamide derivatives with enhanced antifungal activity .
- Aromatic substitution : Electron-withdrawing groups (e.g., –Cl, –NO₂) increase electrophilicity, promoting interactions with biological targets like enzymes or receptors .
Experimental workflow:
Synthesize derivatives via regioselective substitution.
Evaluate cytotoxicity in vitro (e.g., MTT assay).
Perform molecular docking to predict binding affinities for target proteins.
Advanced: How do intermolecular hydrogen bonds affect the physical properties of this compound?
Answer:
Hydrogen bonding between hydroxyethyl (–CH₂OH) and amide (–CONH–) groups:
- Increases melting point (e.g., 81°C for structurally similar compounds) .
- Reduces volatility (boiling point >300°C).
- Enhances thermal stability, making it suitable for high-temperature applications (e.g., polymer matrices).
Characterization tools:
- Differential scanning calorimetry (DSC) for thermal analysis.
- X-ray crystallography to map hydrogen-bonding networks .
Advanced: What are the challenges in quantifying trace impurities in this compound?
Answer:
Common impurities include:
- Residual diethanolamine (from incomplete reaction).
- Acetic acid (from hydrolysis).
Analytical solutions:
- GC-MS with derivatization : Convert polar impurities (e.g., diethanolamine) to volatile derivatives (e.g., silylated forms) for detection .
- Ion chromatography : Quantify acetic acid at ppm levels.
Limit of detection (LOD) : <0.1% for diethanolamine using GC-MS with a DB-5MS column .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
